(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

peptide stability human serum half-life aminopeptidase resistance

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, widely known as (S)-Boc-adamantylglycine or Boc-AdaGly-OH (CAS 361441-97-6), is a chiral, non-proteinogenic amino acid derivative featuring a bulky, lipophilic adamantane cage (tricyclo[3.3.1.1³·⁷]decane) on the α-carbon, protected by an acid-labile tert-butoxycarbonyl (Boc) group. This compound serves as the essential building block for saxagliptin (BMS-477118), a marketed DPP-4 inhibitor, and is supplied as a white solid with a molecular formula of C₁₇H₂₇NO₄ and a molecular weight of 309.40 g/mol.

Molecular Formula C17H27NO4
Molecular Weight 309.4 g/mol
CAS No. 361441-97-6
Cat. No. B049321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid
CAS361441-97-6
Synonyms(αS)​-α-​[[(1,​1-​Dimethylethoxy)​carbonyl]​amino]​-​tricyclo[3.3.1.13,​7]​decane-​1-​acetic Acid
Molecular FormulaC17H27NO4
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1
InChIKeyLJUATQZYDYSZPV-CQCMJFKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS 361441-97-6) and Why It Matters for Procurement


(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, widely known as (S)-Boc-adamantylglycine or Boc-AdaGly-OH (CAS 361441-97-6), is a chiral, non-proteinogenic amino acid derivative featuring a bulky, lipophilic adamantane cage (tricyclo[3.3.1.1³·⁷]decane) on the α-carbon, protected by an acid-labile tert-butoxycarbonyl (Boc) group . This compound serves as the essential building block for saxagliptin (BMS-477118), a marketed DPP-4 inhibitor, and is supplied as a white solid with a molecular formula of C₁₇H₂₇NO₄ and a molecular weight of 309.40 g/mol . Its unique combination of extreme steric bulk (adamantane volume ~160 ų), high hydrophobicity (XLogP3 = 3.5), and defined (S)-stereochemistry distinguishes it from conventional Boc-protected glycine surrogates and drives its specific utility in medicinal chemistry and peptide engineering .

Why (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic Acid Cannot Be Replaced by Standard Boc-Amino Acids


Standard Boc-protected amino acids such as Boc-Gly-OH, Boc-L-Ala-OH, Boc-L-Val-OH, or Boc-L-tert-Leu-OH cannot functionally substitute for (S)-Boc-adamantylglycine in applications that simultaneously demand extreme steric hindrance, a predicted XLogP3 of 3.5, and a rigid cage geometry . The globular adamantane moiety provides a steric volume that far exceeds the isopropyl group of valine (~84 ų) or the tert-butyl group of tert-leucine (~95 ų), while delivering a uniquely balanced hydrophobic–rigid profile . Consequential differences in enzymatic stability, target selectivity, and chiral recognition are documented below and prevent simple one-for-one replacement without compromising experimental or manufacturing outcomes.

Head-to-Head Quantitative Evidence: (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic Acid vs. Closest Analogs


Enzymatic Stability in Human Serum: Adamantylglycine-Containing Peptide vs. Native Met-Enkephalin

Incorporation of a 1-adamantylglycine residue into methionine-enkephalin analogues completely abolished susceptibility to serum proteases. The native pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and its N-terminal tripeptide fragment (Tyr-Gly-Gly) exhibited half-lives of 12.2 min and 23.0 min, respectively, in 80% human serum at 37 °C, whereas adamantylglycine-containing analogues 4a and 5a showed absolutely no degradation under identical conditions . This represents a qualitative shift from rapid aminopeptidase-mediated cleavage to full serum stability, a gain unachievable with Boc-Gly, Boc-Ala, or Boc-Val at the same sequence position.

peptide stability human serum half-life aminopeptidase resistance unnatural amino acid

DPP-4 Selectivity Advantage: Adamantylglycine-Derived Inhibitor vs. Non-Adamantane DPP-4 Chemotypes

A DPP-4 inhibitor built on the (S)-Boc-adamantylglycine scaffold (compound 1, a saxagliptin congener) achieved a DPP-4 IC₅₀ of 27 nM and a DPP-4 IC₅₀ / DPP-8 IC₅₀ selectivity ratio of 99-fold, compared with saxagliptin (BMS-477118, also adamantylglycine-derived) which exhibits a 28-fold selectivity ratio over DPP-8 . This demonstrates that the adamantylglycine motif can be leveraged to engineer selectivity margins exceeding those of the FDA-approved adamantylglycine-based drug itself, whereas non-adamantane chemotypes such as sitagliptin (IC₅₀ 18 nM) deliver potency but utilize a fluorophenyl scaffold with different selectivity profiles .

DPP-4 inhibitor selectivity saxagliptin intermediate DPP-8/DPP-9 safety margin type 2 diabetes

Chiral Purity Specification: (S)-Boc-Adamantylglycine ≥99.5% ee vs. Lower-Purity Alternatives

Commercially available (S)-Boc-adamantylglycine is supplied and verified at ≥99.5% by chiral HPLC with a consistent specific optical rotation of [α]D²⁰ = +25 ± 1° (c = 1, MeOH) . In contrast, generic or lower-grade batches from alternative catalog suppliers are frequently listed at 97% purity by non-chiral methods, providing no guarantee of enantiomeric excess . For saxagliptin intermediate applications, the (R)-enantiomer is a regulated impurity (Saxagliptin Impurity E) that must be monitored; starting with ≥99.5% chiral purity directly reduces downstream purification burden .

enantiomeric purity chiral HPLC optical rotation saxagliptin impurity control

Hydrophobicity Comparison: Boc-AdaGly-OH (XLogP3 3.5) vs. Boc-Gly-OH (XLogP3 < 0) and Boc-Phe-OH (XLogP3 ~1.5)

(S)-Boc-adamantylglycine has a calculated partition coefficient (XLogP3) of 3.5, placing it approximately 3.5 log units more lipophilic than Boc-Gly-OH and roughly 2 log units more lipophilic than Boc-L-phenylalanine . This hydrophobicity ranking translates into substantially longer retention times on reverse-phase HPLC columns, enabling chromatographic separation of closely related peptide diastereomers that co-elute when less hydrophobic residues are used . The adamantane cage contributes hydrophobicity without the conformational flexibility of an acyclic alkyl chain, a distinction from Boc-L-cyclohexylglycine (which offers only a single-ring cyclohexyl group).

logP hydrophobicity reverse-phase HPLC retention membrane partitioning adamantane lipophilicity

High-Value Application Scenarios for (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic Acid (CAS 361441-97-6)


Solid-Phase Peptide Synthesis of Serum-Stable, Protease-Resistant Peptide Therapeutics

For peptide drug candidates where rapid aminopeptidase degradation in human serum limits efficacy, incorporating (S)-Boc-adamantylglycine at the N-terminus or at the P2 position confers quantitative stability gains. As shown by Roščić et al., analogue 4a and 5a experienced zero measurable degradation in 80% human serum, while the native peptide degraded with a half-life of 12.2 min . Standard Boc-amino acids (Gly, Ala, Val) provide no comparable protection, making Boc-AdaGly-OH the building block of choice for serum-stable linear peptide designs.

GMP-Compliant Saxagliptin Intermediate Production and ANDA Reference Standard

(S)-Boc-adamantylglycine is the critical penultimate intermediate in the synthesis of saxagliptin (BMS-477118) . It is supplied as a fully characterized reference standard compliant with USP/EP pharmacopeial guidelines for ANDA analytical method validation (AMV) and Quality Control (QC) release testing . Its ≥99.5% chiral purity specification directly supports ICH Q3A impurity control, with the (R)-enantiomer defined as Saxagliptin Impurity E.

DPP-4 Inhibitor Lead Optimization Requiring Enhanced DPP-8/DPP-9 Selectivity

Medicinal chemistry programs targeting DPP-4 inhibition with improved safety margins can utilize (S)-Boc-adamantylglycine as the stereo-defined P2 building block. The adamantylglycine scaffold has been shown to achieve DPP-4/DPP-8 selectivity ratios of up to 99-fold in optimized analogues, representing a 3.5× improvement over saxagliptin's 28-fold ratio . This selectivity is attributed to the adamantane cage's steric and hydrophobic complementarity with the S2 pocket of DPP-4, a feature not replicated by smaller hydrophobic amino acids.

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